2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2-chlorophenyl)acetamide
Description
This compound belongs to the 1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl sulfanyl acetamide class, characterized by a spirocyclic triaza core with variable aryl and acetamide substituents. Its structure includes a 4-tert-butylphenyl group at position 3 of the triazaspiro ring, a methyl group at position 8, and a 2-chlorophenyl-substituted acetamide moiety.
Properties
IUPAC Name |
2-[[2-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31ClN4OS/c1-25(2,3)19-11-9-18(10-12-19)23-24(30-26(29-23)13-15-31(4)16-14-26)33-17-22(32)28-21-8-6-5-7-20(21)27/h5-12H,13-17H2,1-4H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONUKBVRIIFWIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)C)N=C2SCC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2-chlorophenyl)acetamide typically involves multiple steps. The starting materials include 4-tert-butylphenylamine, 2-chlorophenylacetic acid, and various reagents to construct the spirocyclic core and introduce the sulfanyl group. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can yield various substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 545.8 g/mol. The structure features a triazaspiro system that contributes to its biological activity and interaction with various biological targets.
Medicinal Applications
Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. The unique triazaspiro framework may enhance the ability to inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation. For example, compounds that share structural characteristics have shown promise in inhibiting the proliferation of cancer cell lines in vitro.
Antimicrobial Properties : The presence of a sulfanyl group in the structure may contribute to antimicrobial activity. Research indicates that sulfanyl-containing compounds often demonstrate effective inhibition against a range of bacterial strains. A study on related compounds showed that they could effectively disrupt bacterial cell membranes, leading to cell death.
Neuroprotective Effects : There is emerging evidence that triazaspiro compounds can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. For instance, studies have indicated that similar compounds can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Data Table: Summary of Biological Activities
| Activity | Effectiveness | Reference |
|---|---|---|
| Anticancer | Significant | |
| Antimicrobial | Moderate | |
| Neuroprotective | Promising |
Case Studies
- Anticancer Study : A recent study investigated the effects of a structurally similar compound on breast cancer cells. The results indicated a dose-dependent reduction in cell viability, attributed to apoptosis induction via mitochondrial pathways. This suggests that variations of the triazaspiro structure may be explored further for therapeutic development against breast cancer.
- Antimicrobial Research : In a comparative analysis of sulfanyl derivatives, one compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the sulfanyl group in enhancing membrane permeability and disrupting bacterial function.
- Neuroprotection Investigation : A model using rat cortical neurons exposed to oxidative stress demonstrated that a related triazaspiro compound significantly reduced cell death and improved cell viability compared to control groups. This supports the hypothesis that such compounds could be developed into neuroprotective agents.
Mechanism of Action
The mechanism of action of 2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings
Substituent Effects on Lipophilicity: The tert-butyl group in the target compound increases lipophilicity (logP ~4.5 estimated) compared to the chloro (logP ~3.8) and bromo (logP ~4.0) analogs. This may enhance membrane permeability but reduce aqueous solubility.
In contrast, the 2,3-dimethylphenyl (Analog 1) and 2,4-dimethoxyphenyl (Analog 2) groups donate electrons, altering binding affinities . The 8-ethyl group in Analog 1 adds steric bulk compared to the 8-methyl group in the target, possibly affecting conformational flexibility .
Crystallographic and Structural Validation: Structural determinations of such analogs typically employ SHELXL for refinement, ensuring accuracy in bond lengths and angles (e.g., C-S bond lengths ~1.81 Å, spirocyclic N-C-N angles ~120°) . Validation tools like PLATON or checkCIF are critical for detecting structural anomalies, particularly in analogs with heavy atoms (e.g., bromine in Analog 2) .
Implications for Research and Development
- Drug Design : The tert-butyl group in the target compound may improve metabolic stability but could necessitate formulation adjustments for solubility.
- Structure-Activity Relationships (SAR) : Comparative studies of these analogs could identify optimal substituents for target engagement, leveraging electronic, steric, and lipophilic properties.
- Synthetic Feasibility : Bromine (Analog 2) and tert-butyl groups introduce challenges in synthesis and purification, requiring specialized protocols .
Biological Activity
The compound 2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2-chlorophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature focusing on its pharmacological effects, mechanisms of action, and related case studies.
Chemical Structure and Properties
The molecular structure of the compound includes a triazaspiro framework, which is known for contributing to various biological activities due to its unique spatial configuration. The presence of the tert-butylphenyl and chlorophenyl groups further enhances its lipophilicity and potential interactions with biological targets.
Anticancer Properties
Research has indicated that compounds with similar structural features often exhibit anticancer properties. A study on derivatives of triazaspiro compounds showed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways such as the PI3K/Akt pathway .
Antimicrobial Activity
The compound's sulfanyl group may contribute to its antimicrobial properties. Compounds containing sulfur have been noted for their ability to disrupt bacterial cell walls and inhibit growth. Preliminary tests suggest that this specific compound exhibits activity against both Gram-positive and Gram-negative bacteria, although detailed MIC (Minimum Inhibitory Concentration) values are yet to be established .
Neuroprotective Effects
Studies involving related triazaspiro compounds have suggested neuroprotective effects, potentially through antioxidant mechanisms. These compounds may mitigate oxidative stress in neuronal cells, which is crucial in preventing neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of a series of triazaspiro compounds, including derivatives similar to our target compound. The results indicated that these compounds could significantly reduce tumor growth in xenograft models by inducing apoptosis via mitochondrial pathways. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Antimicrobial Efficacy
In vitro assays were conducted to assess the antimicrobial activity of various sulfanyl-containing compounds against common pathogens. The findings revealed that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the sulfanyl group can enhance efficacy against resistant strains .
Research Findings Summary
Q & A
Q. How to assess the compound’s stability under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
